molecular formula C17H24N2O5 B5437481 N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

Cat. No. B5437481
M. Wt: 336.4 g/mol
InChI Key: RCMMUTBVSWDMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, also known as DASB, is a chemical compound that is commonly used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI), which means that it is capable of blocking the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide acts by binding to the SERTs and inhibiting their ability to reuptake serotonin. This leads to an increase in the extracellular concentration of serotonin, which can have a variety of effects on neurotransmission and behavior. This compound is highly selective for SERTs, and does not significantly interact with other neurotransmitter transporters or receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal and human studies. For example, it has been shown to increase serotonin levels in the brain, alter the activity of certain brain regions, and affect mood and behavior. It has also been shown to have anxiolytic and antidepressant effects in animal models and in clinical trials.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has several advantages as a research tool. It is highly selective for SERTs, which allows for precise imaging and measurement of SERT density and function. It is also relatively stable and easy to synthesize, which makes it readily available for use in research laboratories. However, there are also some limitations to its use. For example, it has a relatively short half-life, which limits the duration of PET imaging studies. It also has limited utility in studying other neurotransmitter systems, as it is highly selective for SERTs.

Future Directions

There are several future directions for research involving N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide. One area of interest is the development of new PET ligands that can selectively target other neurotransmitter systems, such as dopamine or norepinephrine. Another area of interest is the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to gain a more comprehensive understanding of the serotonin system in the brain. Additionally, there is ongoing research into the role of SERTs in psychiatric disorders, and this compound may continue to be an important tool in this area of research.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide involves several steps, including the reaction of 2,4-dimethoxyphenylacetonitrile with 1,2-dibromoethane to form 2,4-dimethoxyphenylacetic acid ethyl ester. This is followed by the reaction of the ethyl ester with N-Boc-1,4-dioxa-8-azaspiro[4.5]decane to form the corresponding amide. Finally, the Boc group is removed using trifluoroacetic acid to yield the desired product.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide is widely used in scientific research to study the serotonin system in the brain. It is commonly used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of serotonin transporters (SERTs) in the brain. This is important because SERTs are responsible for the reuptake of serotonin from the synaptic cleft, and alterations in SERT density or function have been implicated in a variety of psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-13-3-4-14(15(11-13)22-2)18-16(20)12-19-7-5-17(6-8-19)23-9-10-24-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMUTBVSWDMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC3(CC2)OCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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